molecular formula C20H32O3 B1235693 12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid

12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid

Cat. No. B1235693
M. Wt: 320.5 g/mol
InChI Key: ZNHVWPKMFKADKW-JKNRQTOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995;  274(3):1545-51;  J Natl Cancer Inst 1994;  86(15):1145-51)

Scientific Research Applications

Metabolism and Biological Function

12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE) is metabolized by peroxisomes in rat liver and kidney, converting it into 8-hydroxyhexadecatrienoic acid. This metabolism process is significant in understanding the role of 12(S)-HETE in cancer metastasis, particularly in Lewis lung carcinoma cells (Wigren et al., 1993).

Production in Human Nasal Mucosa

12(S)-HETE is produced by the human nasal mucosa. This was confirmed through gas chromatography-mass spectrometry in samples obtained from healthy subjects by nasal lavage, highlighting its role in respiratory physiology (Ramis et al., 1992).

Stereochemical Analysis in Medical Conditions

Stereochemical analysis of 12(S)-HETE from psoriasis lesions shows it is distinct from the platelet 12(S)-enantiomer. This discovery is crucial for understanding the biochemical pathways involved in psoriasis (Woollard, 1986).

Synthesis and Identification in Platelets

The synthesis of 5-oxo-12(S)-HETE and its identification in human platelets underscore its significance in platelet-neutrophil interactions, providing insights into inflammatory processes (Khanapure et al., 1998).

Role in Neutrophil Degranulation

Both 5-HETE and 12-HETE induce degranulation of human neutrophils, a vital process in the immune response. This finding emphasizes the role of these metabolites in immune cell function (Stenson & Parker, 1980).

Chemotactic Activity in Psoriasis

The chemotactic activity of 12(R)-HETE for human polymorphonuclear leucocytes suggests its significance in inflammatory conditions like psoriasis (Cunningham & Woollard, 1987).

Interaction with Neutrophils

12-HETE production is enhanced in platelets in the presence of polymorphonuclear leukocytes, illuminating the intricate interactions between these cells in eicosanoid production (Mcculloch et al., 1992).

OXE-R Antagonists and Synthesis

The development of OXE-R antagonists targeting 5-oxo-ETE, a metabolite of 12(S)-HETE, has significant implications for treating eosinophilic diseases like allergic rhinitis and asthma (Patel et al., 2014).

Role in Vicinal Diol Fatty Acids Formation

Research on the marine red alga Gracilariopsis lemaneiformis demonstrates the conversion of arachidonic acid into vicinal diol fatty acids, like 12R,13S-dihydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, via 12(S)-HETE intermediates. This sheds light on unique eicosanoid pathways in marine organisms (Gerwick et al., 1991).

properties

Product Name

12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,8Z,10Z,12S,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7+,11-8-,13-10-,17-14-/t19-/m0/s1

InChI Key

ZNHVWPKMFKADKW-JKNRQTOGSA-N

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O

synonyms

12 S Hydroxyeicosatetraenoic Acid
12-HETE
12-Hydroxy-5,8,10,14-eicosatetraenoic Acid
12-R-HETE
12-S-HETE
12-S-Hydroxyeicosatetraenoic Acid
Acid, 12-S-Hydroxyeicosatetraenoic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid
Reactant of Route 2
12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid
Reactant of Route 3
12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid
Reactant of Route 4
Reactant of Route 4
12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid
Reactant of Route 5
12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid
Reactant of Route 6
12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid

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